molecular formula C3H3KO3 B1632331 Potassium oxirane-2-carboxylate CAS No. 51877-54-4

Potassium oxirane-2-carboxylate

Cat. No.: B1632331
CAS No.: 51877-54-4
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-UHFFFAOYSA-M
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Description

Potassium oxirane-2-carboxylate, also known as potassium 2-oxiranecarboxylate, is an organic compound with the chemical formula C3H3KO3. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis, particularly in reactions involving epoxides and carboxylates.

Mechanism of Action

If you have any more specific questions or need additional information, feel free to ask! 😊 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium oxirane-2-carboxylate can be synthesized through the reaction of oxirane (ethylene oxide) with potassium carbonate. The reaction involves the formation of an intermediate, which then reacts with potassium carbonate to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere and low temperatures to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is carried out in large reactors with precise temperature and pressure controls to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and carboxylates.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: It is investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

  • Sodium oxirane-2-carboxylate
  • Lithium oxirane-2-carboxylate
  • Potassium oxirane-2-carboxylate derivatives

Uniqueness

This compound is unique due to its specific reactivity and solubility properties. Compared to its sodium and lithium counterparts, it offers different reactivity profiles and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

potassium;oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635763
Record name Potassium oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51877-54-4
Record name Potassium oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium oxirane-2-carboxylate
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Potassium oxirane-2-carboxylate
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Potassium oxirane-2-carboxylate
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Potassium oxirane-2-carboxylate
Reactant of Route 5
Potassium oxirane-2-carboxylate
Reactant of Route 6
Potassium oxirane-2-carboxylate

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